4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-4-6-16-27(3)33(31,32)18-12-10-17(11-13-18)24(29)26-21-14-15-22-23-19(21)8-7-9-20(23)25(30)28(22)5-2/h7-15H,4-6,16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCAQORTGUINDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)N(C4=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic molecule characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are crucial in the inflammatory response.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The compound's structure suggests potential antioxidant effects, which can mitigate oxidative stress in cells.
Biological Activity Data
A summary of key biological activities and their corresponding findings is presented in the following table:
Case Studies
Several studies have evaluated the biological activity of similar compounds or derivatives:
- Study on N-methylsulfonyl-indole derivatives : This research highlighted that certain derivatives exhibited dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), leading to reduced inflammation and potential cardiovascular benefits. The study utilized enzyme assays to measure inhibitory effects and assessed cardiac biomarkers for toxicity concerns .
- Molecular Modeling Studies : Computational analyses have been conducted to predict the binding interactions of the compound with COX enzymes, suggesting favorable docking scores that correlate with observed biological activities .
- Pharmacokinetic Profiles : Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) properties indicate that this compound may have favorable pharmacokinetic characteristics, enhancing its therapeutic viability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid design: a sulfamoyl group paired with a benzo[cd]indol system. Below is a comparative analysis with structurally related molecules from the evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfamoyl Group Variations: The target compound’s N-butyl-N-methylsulfamoyl group contrasts with the N-methyl-N-phenylsulfamoyl group in . Alkyl chains (butyl) may enhance membrane permeability but reduce solubility compared to aryl groups (phenyl).
Benzo[cd]indol vs. Other Heterocycles :
- The benzo[cd]indol system (shared with ) is a rigid, planar scaffold that may intercalate into enzyme active sites, similar to kinase inhibitors.
- In contrast, thiazole () or triazole () substituents offer smaller, more polar heterocycles, which could alter binding specificity or pharmacokinetics.
Triazole-based analogs () demonstrate moderate HDAC8 inhibition, suggesting that the target compound’s sulfamoyl-benzo[cd]indol hybrid could be optimized for similar activity.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step pathways, including sulfonylation and amidation reactions. Key challenges include controlling regioselectivity and ensuring high purity. Optimization strategies include:
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Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .
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Catalysts : Use of coupling agents (e.g., HATU) to facilitate amide bond formation .
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Temperature : Reactions are typically conducted at 0–25°C to minimize side products .
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Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >90% purity .
Step Reaction Type Conditions Yield Sulfonylation Sulfamoyl group addition DCM, 0°C, 12h 65–75% Amidation Benzamide coupling DMF, HATU, RT 70–85%
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituents on the benzo[cd]indole and benzamide moieties .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 525.2) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Early studies suggest:
- Anticancer activity : IC values of 1.2–5.6 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Anti-inflammatory effects : 60–70% inhibition of TNF-α in macrophage assays at 10 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., fluorophenyl vs. methyl groups) alter target binding .
- Purity variations : HPLC purity thresholds (<95% vs. >98%) impact assay reproducibility .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) affect results .
- Recommendation : Standardize protocols (e.g., NIH/ANSI guidelines) and validate compounds via orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?
- Answer : Modifications include:
- Lipophilicity adjustment : Introducing polar groups (e.g., -OH, -COOH) improves solubility .
- Metabolic stability : Deuterium labeling at labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated degradation .
- Prodrug design : Esterification of sulfonamide groups enhances oral bioavailability .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Answer :
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Molecular docking : AutoDock Vina predicts binding to kinases (e.g., EGFR, VEGFR2) .
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QSAR modeling : Hammett constants (σ) and logP values correlate with IC trends .
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MD simulations : 100-ns trajectories assess stability of ligand-protein complexes .
Derivative Modification Target Predicted ΔG (kcal/mol) 4-Fluoro analog Fluorine at benzamide EGFR -9.2 N-methyl variant Methyl on sulfamoyl VEGFR2 -8.7
Q. What experimental designs are recommended for ecotoxicological studies of this compound?
- Answer : Follow ISO 11348-3 for environmental risk assessment:
- Tiered testing : Start with Daphnia magna acute toxicity (LC), then progress to chronic algal growth inhibition .
- Degradation studies : Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis) to estimate environmental persistence .
Methodological Notes
- Synthesis optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for reduced time (e.g., 30 min vs. 12h) .
- Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping signals .
- Ethical compliance : Adhere to OECD 423 guidelines for in vivo studies to ensure humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
